molecular formula C22H14FNO5S B2447588 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 905674-12-6

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Katalognummer B2447588
CAS-Nummer: 905674-12-6
Molekulargewicht: 423.41
InChI-Schlüssel: MOTKSWFFVVTWBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as DASA-58, is a novel compound that has been developed for potential use in scientific research. DASA-58 is a small molecule that has shown promising results in various studies, including cancer research, neuroprotection, and inflammation.

Wirkmechanismus

The exact mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a protein that plays a role in various cellular processes, including cell growth and division, and is often overexpressed in cancer cells. By inhibiting the activity of PP2A, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is able to inhibit the growth of cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit cell growth and promote apoptosis. In animal models of neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to protect against neuronal damage and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its specificity for PP2A. This allows researchers to study the effects of inhibiting PP2A without affecting other cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of using N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One area of interest is the development of analogs of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide and its effects on other cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in humans for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.

Synthesemethoden

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-9,10-anthraquinone with sodium methoxide to form the sodium salt of 2-hydroxy-9,10-anthraquinone. This intermediate is then reacted with p-fluorobenzenesulfonyl chloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with N-acetylglycine methyl ester to form N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have potential in various scientific research applications. One of the most promising areas is cancer research, where N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO5S/c23-13-5-8-15(9-6-13)30(28,29)12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTKSWFFVVTWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.